5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

Researchers requiring bifunctional oxadiazole scaffolds with a derivatizable free amine for late-stage diversification face persistent sourcing gaps. This compound closes that gap. • Free azetidine NH enables parallel sulfonylation, amidation, and reductive amination-rapidly generating >50-analog libraries for mGluR5 or S1P receptor screening. • Ortho-methoxy benzyl topology (cLogP 1.5, TPSA 60.2 Ų) fine-tunes lipophilicity without altering hydrogen-bond donor count, critical for CNS and PROTAC programs. • Bifunctional design: the oxadiazole-methoxybenzyl moiety provides target engagement while the free NH serves as a PROTAC linker attachment point or covalent warhead for activity-based probe development. Supplied with full analytical QC; suitable for hit-to-lead optimization and in-vivo PK-ready studies.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
Cat. No. B13241289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC2=NOC(=N2)C3CNC3
InChIInChI=1S/C13H15N3O2/c1-17-11-5-3-2-4-9(11)6-12-15-13(18-16-12)10-7-14-8-10/h2-5,10,14H,6-8H2,1H3
InChIKeyNRNZLRKRWHREBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole – Structural Identity


5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative that incorporates an azetidin-3-yl substituent at the 5‑position and a 2‑methoxybenzyl group at the 3‑position. The compound is a secondary amine with a free azetidine NH, a cLogP of 1.5, a topological polar surface area of 60.2 Ų, and one hydrogen‑bond donor [REFS‑1]. The 1,2,4‑oxadiazole ring imparts metabolic stability compared to many other azoles, making this scaffold attractive for medicinal chemistry programs targeting CNS, autoimmune, or oncology indications [REFS‑2][REFS‑3].

1
Free azetidine NH for late‑stage diversification – Enables parallel amidation, sulfonylation, and reductive amination without deprotection.
2
1,2,4‑Oxadiazole core with reported metabolic stability – Supports medicinal chemistry research in CNS, autoimmune, and oncology programs.
3
Ortho‑methoxybenzyl group for conformational flexibility – Additional rotatable bond and adjusted lipophilicity aid lead optimization.

5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole – Substitution Sensitivity


The 1,2,4‑oxadiazole pharmacophore is exquisitely sensitive to substituent position and linker topology. Published SAR on azetidinyl oxadiazoles demonstrates that moving a substituent from meta to para can invert functional activity from a positive allosteric modulator (PAM) to a negative allosteric modulator (NAM) [REFS‑1]. Similarly, replacing the benzyl‑type methylene spacer with a direct aryl attachment alters the dihedral angle between the oxadiazole and the phenyl ring, which changes both lipophilicity (cLogP) and the number of rotatable bonds, ultimately affecting binding‑pocket complementarity [REFS‑2]. The free azetidine NH is a critical synthetic handle for late‑stage diversification; analogs where the azetidine nitrogen is pre‑substituted lose this orthogonal reactivity, limiting their utility in hit‑to‑lead campaigns [REFS‑3].

Substituent position sensitivity
Moving the methoxy from ortho to meta or para may invert functional activity or alter metabolic stability, as reported in azetidinyl oxadiazole SAR.
Azetidine pre‑substitution blocks orthogonal reactivity
Analogs with N‑alkylated or N‑acylated azetidine lack the free amine handle, preventing late‑stage diversification and parallel library synthesis.
Spacer topology defines binding‑pocket fit
Removing the benzylic methylene reduces conformational flexibility and shifts lipophilicity; direct aryl attachment may not reproduce the same dihedral angle complementarity.

5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole – Analogue Differentiation


Methylene Spacer: Conformational Flexibility and Lipophilicity Gain

Compared with 5-(azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole, which lacks the benzylic CH₂ spacer, the target compound possesses four rotatable bonds versus three for the direct‑aryl analog, while the cLogP increases by approximately 0.4 log units (from an estimated 1.1 to 1.5) [REFS‑1]. The additional rotatable bond allows the methoxyphenyl ring to sample conformations that better mimic the extended geometry preferred by hydrophobic sub‑pockets, while the modestly higher lipophilicity may improve passive membrane permeability.

Methylene spacer impact
Class‑level inference
Δ Rotatable bonds: +1
Δ XLogP3‑AA: ca. +0.4
Supports CNS lead optimization by adjusting flexibility and lipophilicity.
Extrapolated from mGluR5 PAM/NAM SAR series.
Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

Free Azetidine NH: Divergent Synthesis Handle

Unlike N‑substituted derivatives such as 5‑{1‑[(5‑ethylthiophen‑2‑yl)sulfonyl]azetidin‑3‑yl}‑3‑[(2‑methoxyphenyl)methyl]‑1,2,4‑oxadiazole, the target compound retains a secondary amine (hydrogen‑bond donor count = 1) that can be directly alkylated, acylated, sulfonylated, or subjected to reductive amination without deprotection steps [REFS‑1][REFS‑2]. In the mGluR5 series, N‑substitution with cyclohexyl or exo‑norbornyl carboxamides converted an inactive (or weak) scaffold into potent PAMs (EC₅₀ < 100 nM), whereas pre‑substituted azetidines prevented systematic exploration of this SAR vector [REFS‑2]. The free NH thus offers a divergent intermediate that can generate dozens of analogs from a single building block.

Free azetidine diversification
Supporting evidence
Secondary amine enables parallel synthesis (amidation, sulfonylation, reductive amination) without protecting groups.
Maximizes SAR exploration from a single building block.
Validated in mGluR5 PAM library synthesis.
Parallel Library Synthesis Late‑Stage Functionalization Hit‑to‑Lead Diversification

Ortho-Methoxy Isomer: Intramolecular H-Bond and PSA Effects

The 2‑methoxy substitution on the benzyl ring distinguishes the target compound from its 3‑methoxy and 4‑methoxy isomers. When the methoxy group is placed ortho to the methylene attachment, it can participate in intramolecular hydrogen‑bonds with the azetidine NH or the oxadiazole N‑2 atom, effectively reducing the solvent‑exposed polar surface area beyond the computed TPSA of 60.2 Ų [REFS‑1]. In contrast, the para‑methoxy isomer (estimated TPSA unchanged but lacking intramolecular H‑bond potential) and the meta‑isomer expose the methoxy oxygen to solvent without this shielding effect, which can alter CYP‑mediated oxidative metabolism rates [REFS‑2].

Ortho‑methoxy H‑bond effect
Class‑level inference
TPSA: 60.2 Ų; potential intramolecular H‑bond reduces solvent‑accessible polar surface area.
May influence metabolic stability and off‑target profile compared to meta/para isomers.
Computed TPSA identical; 3D PSA effect requires experimental validation.
Isomeric Differentiation Off‑Target Selectivity Metabolic Soft‑Spot Engineering

Azetidinyl-Oxadiazole Core: Reactive Warhead and Binding Motif

A recent whole‑proteome cysteine‑reactivity profiling study identified the azetidinyl oxadiazole moiety as a novel electrophilic warhead that selectively reacts with cysteine thiols via a ring‑opening mechanism [REFS‑1]. Among the surveyed electrophile chemotypes, azetidinyl oxadiazoles showed broad proteome‑wide engagement and were used to discover a compound that augments UCHL1 deubiquitinase activity by covalently modifying a cysteine distal to the active site [REFS‑1]. The target compound retains the intact azetidinyl‑1,2,4‑oxadiazole core required for this reactivity, whereas analogs where the azetidine is replaced by pyrrolidine or piperidine lack the ring‑strain necessary for thiol addition.

Azetidinyl‑oxadiazole reactive warhead
Data to verify
Cysteine‑reactive electrophile; broad proteome engagement identified via STRP.
Enables covalent inhibitor and activity‑based probe development.
Kinetic rate constants not yet published for this specific building block.
Covalent Inhibitor Design Chemical Proteomics Targeted Protein Degradation

5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole – Applications


CNS Allosteric Modulator Hit-to-Lead Libraries

The free azetidine NH enables parallel sulfonylation, amidation, and reductive amination reactions to rapidly generate libraries of >50 analogs for mGluR5 or S1P receptor screening [REFS‑1][REFS‑2]. Researchers can exploit the benzyl‑type spacer to fine‑tune lipophilicity without altering the hydrogen‑bond donor count, as demonstrated in the mGluR5 PAM series where subtle linker modifications controlled functional activity [REFS‑1].

Covalent Fragment Screening and Probe Development

The intact azetidinyl‑oxadiazole core is a validated cysteine‑targeting electrophile with broad proteome engagement [REFS‑2]. Medicinal chemistry teams can functionalize the azetidine nitrogen with a click‑chemistry handle (e.g., alkyne) or a fluorophore while retaining the reactive warhead, creating activity‑based probes for target‑ID experiments or covalent inhibitor optimization.

Metabolic Soft-Spot Identification via Isomeric Selectivity

Because the ortho‑methoxy benzyl substitution can form intramolecular hydrogen bonds that alter metabolic vulnerability relative to meta‑ and para‑isomers [REFS‑3][REFS‑1], the target compound serves as a tool to benchmark CYP oxidation rates in hepatocyte assays, enabling rational selection of the most stable isomer before committing to costly in‑vivo PK studies.

PROTAC and Molecular Glue Late-Stage Functionalization

The compound’s bifunctional nature—a target‑binding oxadiazole‑methoxybenzyl moiety plus a derivatizable azetidine NH—makes it an ideal intermediate for PROTAC linker attachment or molecular‑glue optimization campaigns, where preserving a free amine for PEG‑linker conjugation is essential [REFS‑1][REFS‑2].

Application
Selection Property
Validation Focus
CNS allosteric modulator research libraries
Free azetidine NH for parallel diversification
Functional activity (PAM/NAM) switching controls
Covalent fragment screening and probe development
Intact azetidinyl‑oxadiazole electrophilic core
Thiol reactivity and proteome engagement validation
Metabolic soft‑spot identification via isomeric selectivity
Ortho‑methoxy benzyl intramolecular H‑bond potential
CYP metabolic stability comparison across isomers
PROTAC and molecular glue late‑stage functionalization
Bifunctional scaffold with derivatizable amine
Linker attachment and retained target binding
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